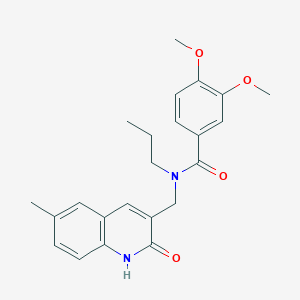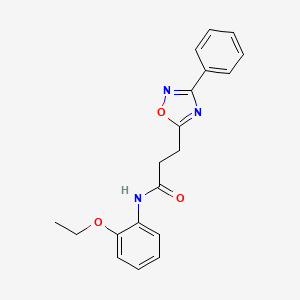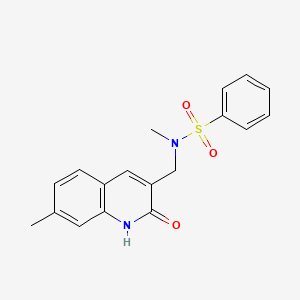![molecular formula C24H30N4O4S B7713157 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine](/img/structure/B7713157.png)
1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group containing a 1,2,4-oxadiazole moiety
Métodos De Preparación
The synthesis of 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Sulfonylation: The oxadiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Piperazine ring formation: The sulfonylated oxadiazole is then coupled with a piperazine derivative under basic conditions.
Benzylation: Finally, the piperazine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the piperazine ring.
Materials Science: The oxadiazole moiety imparts unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the cAMP pathway or calcium signaling, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine include:
1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-hydroxybenzenesulfonyl]piperazine: This compound differs by having a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.
1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-chlorobenzenesulfonyl]piperazine: The presence of a chlorine atom instead of a methoxy group can significantly change the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
3-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-5-tert-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-24(2,3)23-25-22(26-32-23)20-16-19(10-11-21(20)31-4)33(29,30)28-14-12-27(13-15-28)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMOCANMOOOBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B7713105.png)
![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide](/img/structure/B7713113.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B7713119.png)

![5-[(furan-2-ylmethyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7713123.png)
![3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine](/img/structure/B7713131.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7713132.png)

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)


![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B7713164.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B7713177.png)
